Dynorphin A (1-11) amide
Overview
Description
Dynorphin A (1-11) amide is a peptide compound with the chemical formula H-Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-NH2 . It is a fragment of the larger dynorphin peptide and plays a role in the endogenous opioid system. Dynorphins are endogenous neuropeptides that interact with opioid receptors and modulate pain perception, mood, and stress responses .
Synthesis Analysis
The synthesis of this compound involves sequential amino acid coupling using solid-phase peptide synthesis (SPPS). Starting from the C-terminus, each amino acid is added step by step until the complete peptide sequence is assembled. Protecting groups are used to prevent unwanted side reactions during coupling. The final deprotection step yields the fully synthesized peptide .
Molecular Structure Analysis
The molecular structure of this compound consists of eleven amino acids arranged in the following sequence: Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-NH2 . The peptide backbone forms a linear chain, and the side chains of each amino acid contribute to its overall properties. The N-terminus (Tyr) and C-terminus (Lys-NH2) play essential roles in receptor binding and biological activity .
Chemical Reactions Analysis
This compound may undergo chemical reactions such as hydrolysis, oxidation, and peptide bond cleavage. These reactions can impact its stability, bioavailability, and pharmacokinetics. Understanding its reactivity is crucial for drug development and therapeutic applications .
Physical and Chemical Properties Analysis
Scientific Research Applications
Opioid Receptor Interaction and Structure-Activity Relationships
- Dynorphin A (1-11) amide has been shown to interact with opioid receptors, specifically the kappa-opioid receptor. Studies have explored the structure-activity relationships of this peptide, identifying crucial amino acids responsible for its high potency and receptor specificity. Modifications such as the substitution of D-alanine for glycine-2 and methyl esterification of the COOH terminus have been found to affect its potency. This research helps in understanding the molecular basis of its interaction with opioid receptors (Chavkin & Goldstein, 1981).
Pharmacological Potential and Stability
- This compound and its derivatives have been investigated for their potential pharmacological applications, particularly in enhancing analgesia. Studies have evaluated the metabolic fate of stabilized dynorphin derivatives, assessing their stability and duration of effects when delivered through different routes. This research contributes to the development of dynorphin-based therapies with improved pharmacokinetic profiles (Brúgós, Arya, & Hochhaus, 2004).
Biotransformation and Metabolic Pathways
- The biotransformation of this compound in human blood has been studied to understand its metabolic processing. This research is crucial for determining how dynorphin A peptides are modified in the body, which influences their pharmacological activity and stability. Differences in biotransformation rates between various dynorphin peptides have been observed, highlighting the role of specific amino acid sequences in stabilizing the peptides against enzymatic degradation (Chou, Chait, Wang, & Kreek, 1996).
Potential as a Pharmacological Probe
- This compound derivatives have been explored as potential probes for the kappa-opioid receptor. Research has focused on creating biotinylated derivatives that retain their ability to bind to opioid receptors. These studies provide tools for kappa-opioid receptor assay, localization, and purification, contributing to a better understanding of opioid receptor pharmacology (Hochhaus, Patthy, Schwietert, Santi, & Sadee, 1988).
Influence on Neuroendocrine Regulation
- Research has also explored the role of this compound in the neuroendocrine regulation of anterior pituitary hormones. Studies have shown that certaindynorphin peptides, including this compound, can influence plasma levels of specific hormones such as prolactin, without significantly affecting other anterior pituitary hormones like LH, FSH, TSH, or GH. This suggests a selective effect of dynorphin A on hormonal regulatory mechanisms, which could have implications for understanding the neuroendocrine system (Gilbeau, Hosobuchi, & Lee, 1987).
Modulation of Stress-Induced Analgesia
- This compound has been studied for its effects on stress-induced analgesia. Research indicates that the analgesic effects of dynorphins are enhanced in combination with stress, suggesting that these peptides could play a role in the body's response to stressful stimuli. This line of investigation sheds light on the complex interactions between opioid peptides and stress response mechanisms (Starec, Rosina, Málek, & Kršiak, 1996).
Mechanism of Action
Dynorphin A (1-11) amide primarily interacts with kappa-opioid receptors (KORs) . Activation of KORs leads to analgesia, dysphoria, and modulation of neurotransmitter release. This compound’s binding to KORs influences pain perception and mood regulation. Additionally, it may play a role in stress responses and addiction pathways .
Safety and Hazards
Properties
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-[(2S)-1,6-diamino-1-oxohexan-2-yl]pyrrolidine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H104N22O12/c1-5-37(4)51(59(96)82-45(20-13-29-75-63(71)72)60(97)85-30-14-21-48(85)58(95)79-42(52(66)89)17-9-10-26-64)84-55(92)44(19-12-28-74-62(69)70)80-54(91)43(18-11-27-73-61(67)68)81-56(93)46(31-36(2)3)83-57(94)47(33-38-15-7-6-8-16-38)78-50(88)35-76-49(87)34-77-53(90)41(65)32-39-22-24-40(86)25-23-39/h6-8,15-16,22-25,36-37,41-48,51,86H,5,9-14,17-21,26-35,64-65H2,1-4H3,(H2,66,89)(H,76,87)(H,77,90)(H,78,88)(H,79,95)(H,80,91)(H,81,93)(H,82,96)(H,83,94)(H,84,92)(H4,67,68,73)(H4,69,70,74)(H4,71,72,75)/t37-,41-,42-,43-,44-,45-,46-,47-,48-,51-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJAOUBQLSWUNX-QFIUEGLPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H104N22O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1361.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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